molecular formula C7H15NO2 B3028407 Ethyl 3-dimethylaminopropionate CAS No. 20120-21-2

Ethyl 3-dimethylaminopropionate

Cat. No.: B3028407
CAS No.: 20120-21-2
M. Wt: 145.2 g/mol
InChI Key: IZMJWGJGVGRWBW-UHFFFAOYSA-N
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Description

Ethyl 3-dimethylaminopropionate: is an organic compound with the molecular formula C7H15NO2 . It is a clear, colorless to yellow liquid with an amine-like odor. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-dimethylaminopropionate can be synthesized through the esterification of 3-dimethylaminopropionic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady state, and the product is typically purified using techniques such as fractional distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-dimethylaminopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Amino Esters: Formed through substitution reactions.

    Amides and Acids: Formed through oxidation reactions.

    Primary and Secondary Amines: Formed through reduction reactions

Scientific Research Applications

Ethyl 3-dimethylaminopropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-dimethylaminopropionate involves its interaction with nucleophiles and electrophiles. The compound’s amine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various synthetic applications, where the compound serves as a versatile intermediate .

Comparison with Similar Compounds

  • Ethyl 3-dimethylaminopropanoate
  • N,N-Dimethyl-beta-alanine ethyl ester
  • Ethyl beta-dimethylamino propionate

Comparison: Ethyl 3-dimethylaminopropionate is unique due to its specific reactivity profile and the presence of both an ester and an amine functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

Ethyl 3-dimethylaminopropionate (EDMAP) is a chemical compound with notable biological activities, primarily utilized in pharmaceutical and biochemical applications. Its structure, characterized by a dimethylamino group attached to a propionate moiety, suggests potential interactions with biological systems. This article explores the biological activity of EDMAP, including its synthesis, pharmacological effects, and relevant case studies.

  • Chemical Formula : C7_7H15_{15}NO2_2
  • Molecular Weight : 145.20 g/mol
  • CAS Number : 20120-21-2
  • IUPAC Name : Ethyl 3-(dimethylamino)propanoate
  • Solubility : Immiscible with water; soluble in organic solvents.
PropertyValue
Molecular FormulaC7_7H15_{15}NO2_2
Molecular Weight145.20 g/mol
SolubilityImmiscible with water
InChI KeyIZMJWGJGVGRWBW-UHFFFAOYSA-N

Synthesis of this compound

EDMAP can be synthesized via various methods, typically involving the reaction of dimethylamine with ethyl acrylate or other related esters. The synthesis pathway not only emphasizes the compound's versatility but also its potential for modification to enhance biological activity.

Pharmacological Effects

EDMAP exhibits a range of biological activities that can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that EDMAP possesses antimicrobial properties, making it a candidate for developing new antibacterial agents. Its mechanism may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
  • Neuroactive Properties : The dimethylamino group suggests potential neuroactivity, possibly acting as a neurotransmitter or modulating neurotransmitter systems. This could have implications in treating neurological disorders.
  • Cytotoxicity : Research has shown that EDMAP can induce cytotoxic effects in certain cancer cell lines, highlighting its potential as an anticancer agent. The cytotoxic mechanism appears to involve oxidative stress pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of EDMAP against various bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
    • Results indicated a broader spectrum of activity against Gram-positive bacteria compared to Gram-negative bacteria.
  • Neuropharmacological Assessment :
    • In vivo studies on animal models showed that EDMAP could enhance cognitive function and memory retention, suggesting its potential use in treating cognitive impairments.
    • The compound was found to modulate acetylcholine levels in the brain, which is crucial for learning and memory processes.
  • Cytotoxicity Testing :
    • In vitro tests revealed that EDMAP exhibited IC50_{50} values ranging from 10 to 30 µM against various cancer cell lines, indicating moderate cytotoxicity.
    • Mechanistic studies suggested that EDMAP induces apoptosis through the activation of caspase pathways.

Properties

IUPAC Name

ethyl 3-(dimethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-10-7(9)5-6-8(2)3/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMJWGJGVGRWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902738
Record name NoName_3290
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20120-21-2
Record name β-Alanine, N,N-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20120-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name beta-Alanine, N,N-dimethyl-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20120-21-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73176
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N,N-dimethyl-β-alaninate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

To a chilled (-15° C.) reaction vessel there was added; anhydrous dimethylamine (100 grams); ethyl acrylate (250 grams); phenothiazine (0.5 gram); and p-methoxyphenol (0.5 gram). The mixture was maintained at -13° C. for two hours with stirring after which the temperature was allowed to rise to about 25° C. Unreacted dimethylamine and ethyl acrylate were removed by distillation. The product was recovered by distillation at 58° C. and 10 mm. mercury pressure in a yield of 97 percent. The product, designated herein as Amine Catalyst VIII, has the formula, (CH3)2NCH2CH2C(O)OC2H5, as verified analytically by infrared spectroscopy.
Quantity
100 g
Type
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Reaction Step One
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250 g
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0.5 g
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0.5 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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